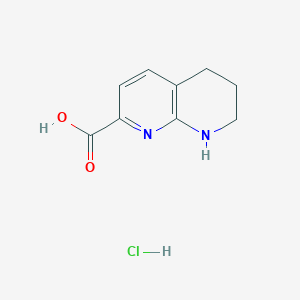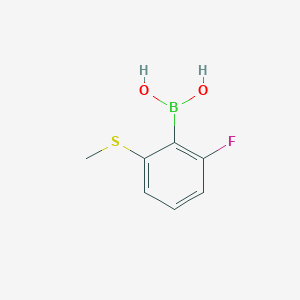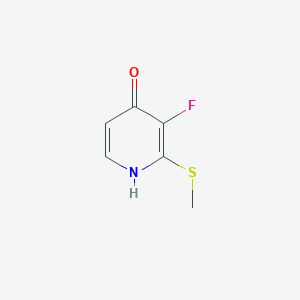
3-氟-4-羟基-2-(硫甲基)吡啶
描述
3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluorine atom at the third position, a hydroxyl group at the fourth position, and a thiomethyl group at the second position
科学研究应用
3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivativesFor instance, 3-hydroxy-2-fluoropyridine can be synthesized from 2-amino-3-hydroxypyridine via diazotization with sodium nitrite in hydrofluoroboric acid solution . The thiomethyl group can be introduced using thiol-containing reagents under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or modify the thiomethyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can produce various substituted pyridine derivatives .
作用机制
The mechanism by which 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine exerts its effects depends on its interaction with molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and thiomethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
相似化合物的比较
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a thiomethyl group, leading to different chemical properties and applications.
3-Fluoro-2-hydroxypyridine:
4-Hydroxy-2-(thiomethyl)pyridine: Does not have the fluorine atom, resulting in different electronic properties and reactivity.
Uniqueness: 3-Fluoro-4-hydroxy-2-(thiomethyl)pyridine is unique due to the combination of its substituents, which impart distinct electronic and steric effects. This uniqueness makes it valuable for specific applications where these properties are advantageous .
属性
IUPAC Name |
3-fluoro-2-methylsulfanyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNOS/c1-10-6-5(7)4(9)2-3-8-6/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIAYVKSAYARF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)C=CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


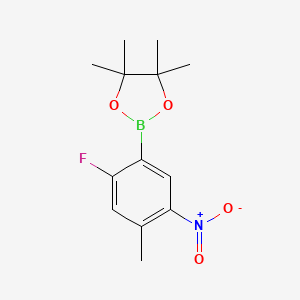

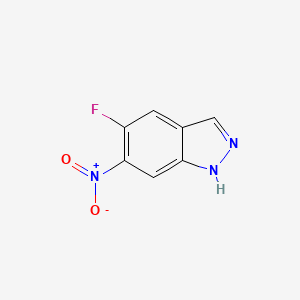
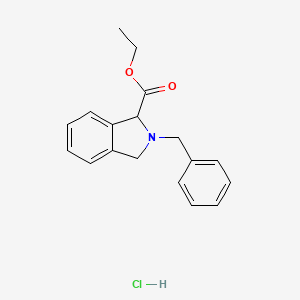
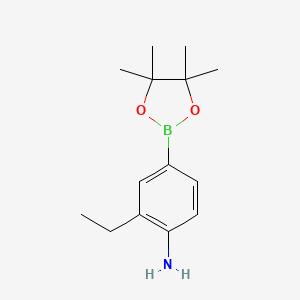

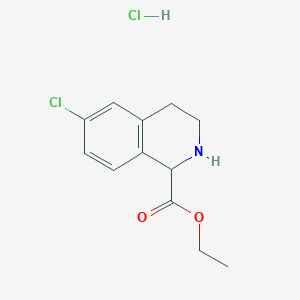

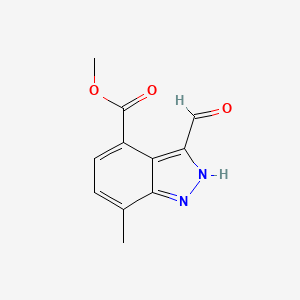
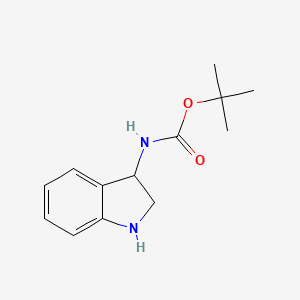
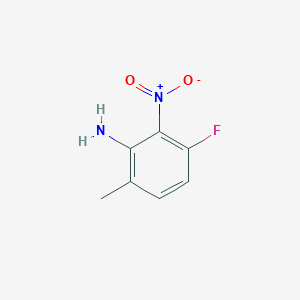
![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)
